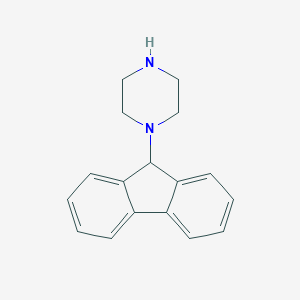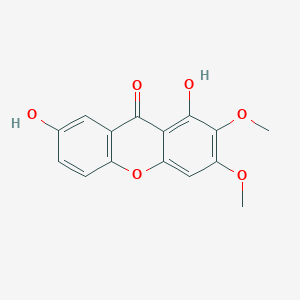
1,6-Naphthalenedisulfonic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,6-Naphthalenedisulfonic acid, disodium salt, also known as Sodium naphthalene-1,6-disulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2 . It has a molecular weight of 332.3 g/mol . This compound is used in various applications including as a surfactant and as a divalent counterion for forming salts of basic drug compounds .
Synthesis Analysis
A novel Ca (II) coordination polymer, [CaL (4,4’-bipyridyl) (H₂O)₄]n (L = 1,6-naphthalenedisulfonate), was synthesized by reaction of calcium perchlorate with 1,6-naphthalenedisulfonic acid disodium salt and 4,4’-bipyridyl in CH₃CH₂OH/H₂O . Alkali fusion of 1,6-Naphthalenedisulfonic acid yields 1,6-dihydroxynaphthalene, and sulfonation with oleum produces naphthalene-1,3,6-trisulfonic acid .
Molecular Structure Analysis
The chemical structure of this compound has been studied using crystallography and resistive methods .
Chemical Reactions Analysis
The main outlet for naphthalene-1,6-disulfonic acid is via nitration to 1-nitronaphthalene-3,8-disulfonic acid, which is the intermediate for 1-aminonaphthalene-3,8-disulfonic acid .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.3 g/mol. It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count .
科学的研究の応用
Antitumor Activity
1,6-Naphthalenedisulfonic acid, disodium salt has been studied for its antitumor properties. A study by Tai and Zhao (2013) synthesized a Ca(II) coordination polymer using 1,6-naphthalenedisulfonic acid disodium salt. This compound demonstrated significant antitumor activity against human lung adenocarcinoma A549 cell line, suggesting potential in cancer research (Tai & Zhao, 2013).
Analytical Applications
The compound has applications in analytical chemistry. For instance, Popa et al. (1966) used a derivative of 1,6-naphthalenedisulfonic acid disodium salt for the gravimetric determination of zirconium, indicating its utility in elemental analysis (Popa, Baiulescu, Greff, & Moldoveanu, 1966).
Mass Spectrometry
Lai and Evans (1978) employed electrohydrodynamic ionization mass spectrometry for analyzing this compound. This highlights its role in facilitating detailed chemical analysis (Lai & Evans, 1978).
Chemical Synthesis
In the field of chemical synthesis, Wen (2001) described the production of 1-naphthol-5-sulfonic acid using disodium 1,6-naphthalenedisulfonate, demonstrating its role as a precursor in synthesizing other chemicals (Wen, 2001).
Sensor Calibration
Zhang et al. (2021) proposed a novel method using this compound dihydrate to calibrate seawater polyaromatic hydrocarbons sensors. This application underscores its importance in environmental monitoring (Zhang, Wang, Kong, Wang, & Wang, 2021).
Catalysis
Kuznetsova et al. (2020) explored a charge-assisted hydrogen-bonded organic framework self-assembled from disodium 2,6-naphthalenedisulfonate, revealing its potential as a recyclable Brønsted acid catalyst in organic reactions (Kuznetsova et al., 2020).
Environmental Applications
Imbierowicz (2017) investigated the oxidation mechanism of 1,6-naphthalenedisulfonic acid disodium salt in subcritical water, highlighting its relevance in environmental studies, particularly in wastewater treatment (Imbierowicz, 2017).
作用機序
Target of Action
Sodium naphthalene-1,6-disulfonate primarily targets the Bacterioferritin comigratory protein and L-lactate dehydrogenase . These proteins play crucial roles in various biological processes, including iron storage and metabolism, and energy production, respectively .
Mode of Action
It is suggested that the compound may interact with these proteins, potentially altering their function .
Biochemical Pathways
It’s known that the compound can influence the pyrolysis of organic matter, accelerating the formation of carbon nuclei during the initial stage of naphthalene pyrolysis .
Pharmacokinetics
Sodium naphthalene-1,6-disulfonate exhibits high gastrointestinal absorption, indicating good bioavailability . It is also a P-gp substrate, which may influence its distribution within the body .
Result of Action
Given its targets and potential interactions, it may influence iron storage and metabolism, energy production, and the pyrolysis of organic matter .
Action Environment
The action, efficacy, and stability of Sodium naphthalene-1,6-disulfonate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, its solubility may affect its action and efficacy .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,6-Naphthalenedisulfonic acid, disodium salt involves the sulfonation of naphthalene followed by oxidation and neutralization.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Sulfonation of naphthalene using sulfuric acid and sodium nitrate to yield 1,6-naphthalenedisulfonic acid", "Oxidation of 1,6-naphthalenedisulfonic acid using hydrogen peroxide to yield 1,6-naphthalenedisulfonic acid, disodium salt", "Neutralization of 1,6-naphthalenedisulfonic acid, disodium salt using sodium hydroxide and water" ] } | |
CAS番号 |
1655-43-2 |
分子式 |
C10H8NaO6S2 |
分子量 |
311.3 g/mol |
IUPAC名 |
disodium;naphthalene-1,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChIキー |
YNHHCVFLGWPGOB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |
| 1655-43-2 | |
関連するCAS |
525-37-1 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antitumor activity of 1,6-naphthalenedisulfonic acid disodium salt?
A1: The research paper primarily focuses on the enhanced antitumor activity of a novel Ca(II) coordination polymer synthesized using 1,6-naphthalenedisulfonic acid disodium salt as a building block. While the study does mention that the salt itself exhibits some antitumor activity against human hepatoma smmc-7721 and human lung adenocarcinoma A549 cell lines, it emphasizes that the Ca(II) coordination polymer demonstrates significantly higher efficacy against the A549 cell line. Specifically, the coordination polymer exhibits an IC50 value of 27 μg/mL against A549 cells, indicating greater potency compared to the 1,6-naphthalenedisulfonic acid disodium salt alone [].
Q2: How is 1,6-naphthalenedisulfonic acid disodium salt used in the synthesis of the Ca(II) coordination polymer?
A2: In the synthesis process, 1,6-naphthalenedisulfonic acid disodium salt reacts with calcium perchlorate and 4,4′-bipyridyl in a CH3CH2OH/H2O solution []. This reaction leads to the formation of the Ca(II) coordination polymer, with the 1,6-naphthalenedisulfonic acid disodium salt acting as a bridging ligand. X-ray crystallography revealed that the calcium ion coordinates with two oxygen atoms from two different 1,6-naphthalenedisulfonate ligands, contributing to the polymeric structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)






